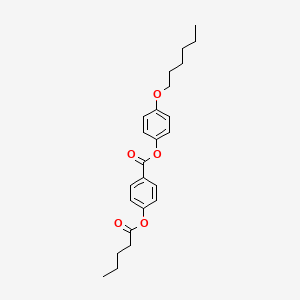
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a pentanoyloxy group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid.
Oxidation: Products may include benzoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate has several applications in scientific research:
Materials Science: It can be used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of drugs or as a model compound for studying ester hydrolysis in biological systems.
Chemistry: It is used in the study of esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate primarily involves its ester bonds. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohols and acids. The aromatic rings may also participate in electrophilic substitution reactions, where the electron-rich phenyl rings attract electrophiles, resulting in substitution at specific positions on the ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is unique due to its specific combination of hexyloxy and pentanoyloxy groups, which impart distinct physical and chemical properties. This combination can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
52811-92-4 |
|---|---|
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(4-hexoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-7-8-18-27-20-14-16-22(17-15-20)29-24(26)19-10-12-21(13-11-19)28-23(25)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
BUMQMJMEHOYVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


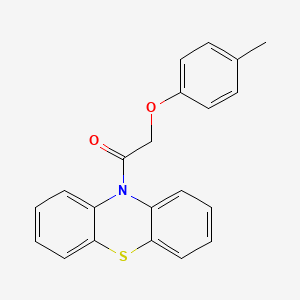
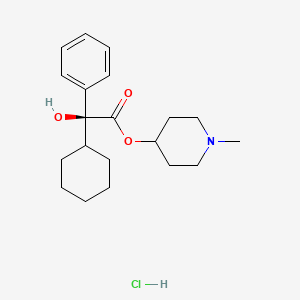
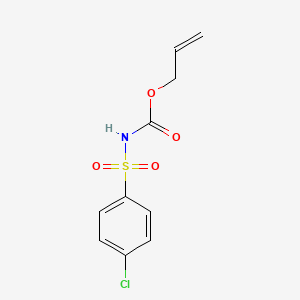
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
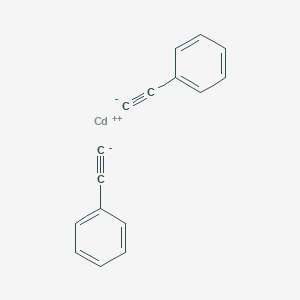
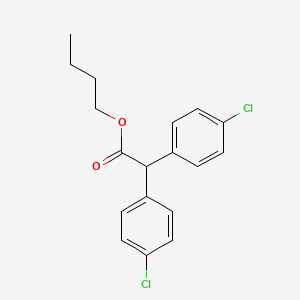
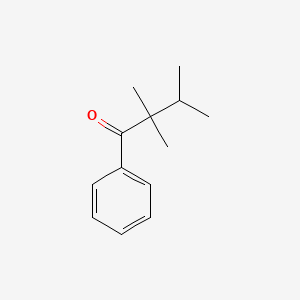
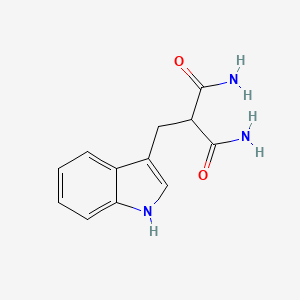

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
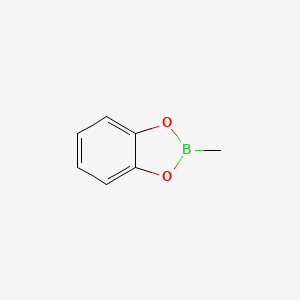
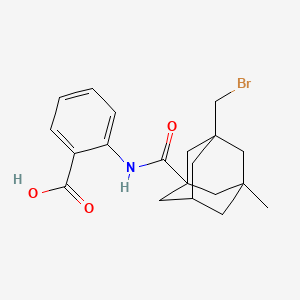
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

